
Aida
Vue d'ensemble
Description
AIDA (1-aminoindan-1,5-dicarboxylic acid) is a selective antagonist of type I metabotropic glutamate receptors (mGluRs), specifically targeting group I mGluRs (mGluR1 and mGluR5). It has been extensively utilized in neuropharmacological and cardiovascular research due to its ability to inhibit glutamate-mediated signaling. Key applications include:
- Neuroprotection: this compound attenuates neuronal apoptosis induced by β-amyloid in vitro at concentrations twice the reported EC50 values, demonstrating potent inhibition of group I mGluRs .
- Cardiovascular Modulation: this compound reduces the cardiovascular effects of the group I mGluR agonist DHPG (3,5-dihydroxyphenylglycine), such as pressor and tachycardic responses, though its effects are short-lived compared to other antagonists .
Méthodes De Préparation
La préparation d'AIDA implique la technologie de l'ADN recombinant. Le gène codant pour this compound est cloné dans un vecteur d'expression, qui est ensuite introduit dans une cellule hôte appropriée, telle qu'Escherichia coli. Les cellules hôtes sont cultivées dans des conditions optimales pour exprimer la protéine this compound. La protéine est ensuite purifiée en utilisant des techniques telles que la chromatographie d'affinité .
Analyse Des Réactions Chimiques
AIDA subit diverses réactions chimiques, notamment la phosphorylation et les interactions protéine-protéine. La phosphorylation d'this compound peut réguler son activité et ses interactions avec d'autres protéines. Les réactifs couramment utilisés dans ces réactions comprennent l'adénosine triphosphate (ATP) et des kinases spécifiques . Les principaux produits formés à partir de ces réactions sont l'this compound phosphorylé et ses partenaires d'interaction .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en se liant à l'axine et en perturbant l'homodimérisation de l'axine. Cette inhibition de l'activation de la kinase JUN médiée par l'axine antagonise la voie de dorsalisation indépendante de Wnt/bêta-caténine . Les cibles moléculaires impliquées dans ce mécanisme comprennent l'axine et la kinase JUN .
Applications De Recherche Scientifique
AIDA has several scientific research applications:
Mécanisme D'action
AIDA exerts its effects by binding to axin and disrupting axin homodimerization. This inhibition of axin-mediated JUN kinase activation antagonizes the Wnt/beta-catenin-independent dorsalization pathway . The molecular targets involved in this mechanism include axin and JUN kinase .
Comparaison Avec Des Composés Similaires
Comparison with LY307452 (Type II mGluR Antagonist)
Receptor Specificity and Functional Effects
Key Findings :
- This compound’s effects on blood pressure (MAP) and heart rate (HR) return to baseline faster than LY307452, which sustains elevated baseline values .
Mechanistic Insights
- This compound : At 20 μM (twice EC50), it significantly inhibits group I mGluRs, reducing neuronal apoptosis in traumatic injury models .
- LY307452 : Lacks detailed pharmacokinetic data in the provided evidence but shows prolonged modulation of cardiovascular parameters, suggesting differences in receptor binding kinetics .
Comparison with DHPG (Group I mGluR Agonist)
While DHPG is an agonist, its interaction with this compound highlights the antagonist’s efficacy:
Contrast : this compound’s role in amplifying β-amyloid-induced apoptosis suggests context-dependent neurotoxic effects, contrasting with its protective role in traumatic injury models .
Comparative Data Table
Parameter | This compound | LY307452 | DHPG (Agonist) |
---|---|---|---|
Receptor Class | Group I mGluR antagonist | Group II mGluR antagonist | Group I mGluR agonist |
EC50/Concentration | ≥2× EC50 (20 μM in neuronal studies) | Not specified | EC50 = 10 μM (hypothetical) |
Cardiovascular Effect | Transient MAP/HR reduction | Sustained baseline MAP/HR elevation | MAP/HR increase |
Neuroprotective Role | Context-dependent (trauma vs. amyloid) | Not studied | Not applicable |
Activité Biologique
AIDA, chemically known as (RS)-1-Aminoindan-1,5-dicarboxylic acid and identified by CAS number 168560-79-0, is a compound with significant biological activity, particularly as a selective antagonist of group I metabotropic glutamate receptors (mGluRs). This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized as a potent and selective antagonist specifically targeting the mGlu1a receptor subtype. It exhibits no significant effects on group II (mGlu2) or group III (mGlu4) receptors, nor does it affect ionotropic glutamate receptors. Its central nervous system activity has been confirmed following systemic administration in vivo .
Structure-Activity Relationship
The structure of this compound contributes to its pharmacological profile. The compound's ability to selectively inhibit mGlu1a receptors makes it a valuable tool in neuropharmacological research.
Biological Activity Summary
Biological Activity | Details |
---|---|
Target Receptor | mGlu1a |
Selectivity | Potent antagonist for group I mGluRs, no effect on groups II and III |
Administration | Systemic administration shows central activity |
In Vitro Effects | No notable inhibition on ionotropic receptors |
Case Studies and Research Findings
Several studies have explored the implications of this compound in various biological contexts:
- Neuropharmacology : A study by Pellicciari et al. (1995) demonstrated that this compound effectively blocks phospholipase C-linked metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity .
- Behavioral Studies : Research conducted by Nielsen et al. (1997) showed that this compound could block contextual but not cue conditioning in rats, suggesting its role in modulating associative learning processes .
- Cellular Mechanisms : Saitoh et al. (2016) investigated the role of glutamate signaling via mGluR2 in Schwann cell differentiation and proliferation, highlighting how this compound's antagonistic properties can influence glial cell behavior .
Molecular Modeling Studies
Recent molecular modeling studies have provided insights into the binding interactions of this compound with its target receptors. These studies utilize techniques such as molecular dynamics simulations to elucidate the conformational changes and binding affinities associated with this compound's interaction with mGlu1a.
In Silico Analysis
This compound Iraji et al. conducted a study focusing on the synthesis and biological evaluation of derivatives related to this compound. Their findings indicated that certain synthesized compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What is the AIDA framework, and how does it standardize data analysis workflows in scientific research?
this compound (Abstract Interfaces for Data Analysis) provides modular, language-agnostic tools for structuring data analysis pipelines. Its core principles include:
- Separation of components (e.g., data storage, visualization, statistical processing) via abstract interfaces .
- Reproducibility through standardized protocols for data handling and method documentation .
- Interoperability across disciplines (e.g., high-energy physics, heliophysics) by decoupling user-facing tools from backend implementations . Researchers should adopt this compound’s component-based design to ensure transparency and replicability in workflows.
Q. How should researchers formulate hypotheses when using this compound’s Abstract Interfaces?
- Define variables clearly : Specify independent (e.g., input data formats) and dependent variables (e.g., analysis outputs) .
- Align with this compound’s capabilities : Frame hypotheses around this compound’s strengths, such as cross-mission data correlation or real-time processing .
- Test incremental changes : Use this compound’s modularity to isolate variables (e.g., swapping ML algorithms while keeping data inputs constant) .
Q. What are the best practices for documenting experimental procedures in studies utilizing this compound tools?
- Detail data sources : Specify formats, preprocessing steps, and validation methods (e.g., calibration for heliophysics data) .
- Archive protocols : Use this compound-compatible repositories to store analysis scripts, raw data, and intermediate outputs .
- Reference this compound components : Cite interfaces (e.g., histograms, fitting modules) and their implementations to enable replication .
Q. How does this compound facilitate cross-disciplinary data integration?
this compound’s abstract interfaces allow tools like AIDApp (a Python-based platform) to unify data from disparate sources (e.g., space missions, simulations) . Key steps:
- Map domain-specific data to this compound’s standardized formats.
- Use shared statistical libraries (e.g., for ML or data assimilation) .
- Validate results against domain-specific benchmarks . Challenges: Managing metadata consistency and resolving conflicting normalization methods .
Q. What ethical guidelines apply when using this compound in human subject research?
- Informed consent : Disclose data usage protocols, especially for AI-driven analysis .
- Anonymization : Use this compound’s preprocessing tools to strip identifiers from datasets .
- Compliance : Adhere to institutional review boards (IRBs) and data-sharing agreements, as seen in IDA program rules .
Advanced Research Questions
Q. What machine learning (ML) techniques are recommended for this compound-driven heliophysics studies?
this compound prioritizes techniques that handle high-dimensional, multi-modal
- Unsupervised clustering for event detection in solar wind datasets .
- Convolutional neural networks (CNNs) for spatial pattern recognition in magnetometer readings .
- Transfer learning to adapt models trained on historical missions (e.g., SOHO) to new instruments . Implementation: Use AIDApp’s ML pipelines and validate against AIDAdb catalogs .
Q. How can researchers resolve data inconsistencies in this compound-based multi-source analyses?
Follow a three-step contradiction analysis :
- Cross-validation : Compare results across independent datasets (e.g., satellite vs. ground-based measurements) .
- Statistical reconciliation : Apply robust estimators (e.g., Huber loss) to minimize outlier effects .
- Uncertainty quantification : Use this compound’s built-in error propagation tools to flag discrepancies . Example: In heliophysics, reconcile ion density measurements from Cluster and Solar Orbiter missions via this compound’s correlation modules .
Q. What architectural optimizations improve this compound’s performance in real-time systems?
- Parallelization : Distribute tasks across this compound components (e.g., separate threads for data ingestion and analysis) .
- Caching : Preload frequently accessed datasets (e.g., detector efficiency curves) to reduce latency .
- Hardware integration : Leverage GPU acceleration for ML workloads in AIDApp .
Q. How to implement this compound’s data assimilation methods for climate modeling?
- Step 1 : Integrate observational data (e.g., satellite temperature records) with this compound’s assimilation modules .
- Step 2 : Apply ensemble Kalman filters to reduce model uncertainty .
- Step 3 : Validate outputs against historical climate events and publish via AIDAdb .
Q. What strategies ensure compliance with open science principles in this compound workflows?
- Data transparency : Use AIDAdb to share high-level products (e.g., ML-generated catalogs) under FAIR principles .
- Code sharing : Release this compound-compatible scripts in public repositories (e.g., GitHub) with version control .
- Collaboration agreements : Formalize data-use terms with institutional partners, as per IDA program protocols .
Propriétés
IUPAC Name |
1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTPKMWNRWCNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870100 | |
Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168560-79-0 | |
Record name | 1-Aminoindan-1,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoindan-1,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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